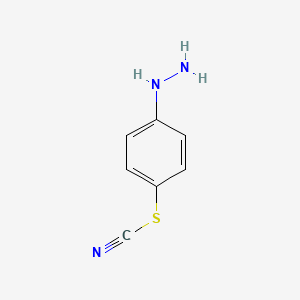

(4-Thiocyanatophenyl)hydrazine

Description

Significance of Aryl Thiocyanates in Organic Synthesis and Pharmaceutical Chemistry

Aryl thiocyanates are a class of organic compounds characterized by a thiocyanate (B1210189) group attached to an aromatic ring. fiveable.me They are recognized as valuable intermediates in organic synthesis and are integral to the development of pharmaceuticals. mdpi.com Their importance stems from the reactivity of the thiocyanate group, which allows for the synthesis of a wide array of sulfur-containing compounds. fiveable.mejchemlett.com

Organic thiocyanates (R-SCN) are crucial synthetic intermediates for creating a diverse range of valuable sulfur-containing compounds. rsc.orgnih.gov The thiocyanate group can be readily transformed into other functional groups, including:

Thioethers mdpi.com

Disulfides mdpi.com

Thiophenols jchemlett.com

Thiocarbamates taylorandfrancis.comjst.go.jp

Thioesters mdpi.com

Sulfonyl cyanides nih.gov

Heterocyclic compounds like thiazoles and benzothiazoles fiveable.memdpi.com

This versatility makes aryl thiocyanates key building blocks in the synthesis of complex molecules. jchemlett.comwikipedia.org For instance, the SCN group can be converted into a trifluoromethylthiolate or a phosphonothioate, showcasing its utility in introducing diverse sulfur-based functionalities. mdpi.com

Hydrazine (B178648) (N₂H₄) and its derivatives are highly reactive chemical compounds that serve as fundamental building blocks in organic synthesis. iscientific.orgbenthamdirect.com Their bifunctional nature, possessing two nucleophilic nitrogen atoms, makes them key precursors for the synthesis of numerous heterocyclic compounds through condensation reactions with various electrophiles. wikipedia.org

Hydrazine derivatives are widely used in the formation of:

Pyrazoles: By reacting with 1,3-dicarbonyl compounds. wikipedia.org

Triazoles: Through reactions with imides in the Einhorn-Brunner reaction. wikipedia.org

Hydrazones: Formed by condensation with aldehydes and ketones. These hydrazones are intermediates in reactions like the Wolff-Kishner reduction, which converts carbonyls to alkanes. libretexts.orglibretexts.org

The synthetic utility of hydrazine and its derivatives is central to the creation of a wide array of organic molecules, including many with significant biological activity. iscientific.orgresearchgate.net Phenylhydrazines, in particular, are pivotal in numerous synthetic transformations for developing diverse heterocyclic scaffolds. researchgate.net

Historical Context of Thiocyanation Methodologies for Aromatic Systems

The introduction of a thiocyanate group onto an aromatic ring, known as thiocyanation, has evolved significantly over time.

Early Methods: Traditionally, aryl thiocyanates were produced via the Sandmeyer reaction, which involves the reaction of a diazonium salt with a copper(I) thiocyanate. wikipedia.org Another early method, reported in 1941, was the direct thiocyanation of arene C-H bonds using the highly toxic thiocyanogen (B1223195) ((SCN)₂), particularly effective for electron-rich aromatic systems. jchemlett.comwikipedia.org

Development of Milder Reagents: Concerns over the toxicity and stability of thiocyanogen spurred the development of alternative thiocyanating agents. jchemlett.com Over the years, numerous methods have been developed using various reagents and catalysts. These include the use of thiocyanate salts (like KSCN or NH₄SCN) in combination with oxidants. jst.go.jp

Modern Approaches: Recent advancements have focused on developing more efficient, selective, and environmentally friendly protocols. This includes copper-catalyzed cross-coupling reactions of arylboronic acids with KSCN organic-chemistry.org and gold-catalyzed C-S cross-coupling reactions. acs.org Metal-free methods have also gained prominence, utilizing reagents like N-thiocyanatosuccinimide (NTS) or combinations like N-bromosuccinimide (NBS) and KSCN for electrophilic thiocyanation under mild, eco-friendly conditions. mdpi.com Other approaches involve the use of hypervalent iodine reagents or electrochemical methods to achieve direct C-H thiocyanation. jst.go.jpresearchgate.net

The evolution of these methodologies reflects a continuous effort to improve reaction efficiency, substrate scope, and safety. jchemlett.com

Overview of Research Perspectives on Novel Thiocyanated Phenylhydrazine (B124118) Analogues

Research into thiocyanated phenylhydrazine analogues is driven by the potential to create novel molecules with unique chemical properties and biological activities. The synthesis of compounds like (4-Thiocyanatophenyl)hydrazine and its derivatives combines the versatile reactivity of both the hydrazine and thiocyanate functional groups.

Recent studies have demonstrated efficient methods for the synthesis of such analogues. For example, the electrophilic thiocyanation of 1-(substituted benzylidene)-2-phenylhydrazines using N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in ethanol (B145695) provides high yields of the corresponding this compound derivatives. mdpi.com This method is noted for its high regioselectivity, with the thiocyanation occurring at the para-position of the phenylhydrazine ring. mdpi.com

The resulting thiocyanated phenylhydrazine analogues are valuable intermediates. The hydrazine part of the molecule can be used to construct heterocyclic rings, such as pyrazoles, while the thiocyanate group remains available for further chemical transformations into other sulfur-containing functionalities. mdpi.comresearchgate.net The ongoing exploration of these compounds is focused on synthesizing new derivatives, investigating their reaction pathways, and evaluating their potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

Detailed Research Findings

Recent research has provided specific data on the synthesis and characterization of this compound derivatives.

| Compound Name | Substituent on Benzylidene Ring | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 1-benzylidene-2-(4-thiocyanatophenyl)hydrazine | None | 95 | 112–114 |

| 1-(3-bromobenzylidene)-2-(4-thiocyanatophenyl)hydrazine | 3-Bromo | 83 | 119–121 |

| 1-(4-fluorobenzylidene)-2-(4-thiocyanatophenyl)hydrazine | 4-Fluoro | 87 | 125–127 |

| 1-(4-nitrobenzylidene)-2-(4-thiocyanatophenyl)hydrazine | 4-Nitro | 93 | 143–145 |

The synthesis involves the reaction of the corresponding 1-(substituted benzylidene)-2-phenylhydrazine with N-bromosuccinimide and potassium thiocyanate in ethanol at room temperature. mdpi.com The high yields, particularly for derivatives with electron-withdrawing groups, demonstrate the efficiency of this modern thiocyanation method. mdpi.com

Structure

3D Structure of Parent

Properties

CAS No. |

74411-22-6 |

|---|---|

Molecular Formula |

C7H8ClN3S |

Molecular Weight |

201.68 g/mol |

IUPAC Name |

(4-hydrazinylphenyl) thiocyanate;hydrochloride |

InChI |

InChI=1S/C7H7N3S.ClH/c8-5-11-7-3-1-6(10-9)2-4-7;/h1-4,10H,9H2;1H |

InChI Key |

ASLOJLQJQGAAJC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NN)SC#N |

Canonical SMILES |

C1=CC(=CC=C1NN)SC#N.Cl |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 4 Thiocyanatophenyl Hydrazine and Its Analogues

Direct Thiocyanation Approaches for Phenylhydrazine (B124118) Systems

Direct thiocyanation is recognized as one of the most efficient methods for incorporating a thiocyanate (B1210189) (-SCN) functional group into an organic molecule. mdpi.comresearchgate.net This approach is particularly valuable for aromatic systems like phenylhydrazine, where the thiocyanate group can be introduced directly onto the aromatic ring.

Electrophilic Thiocyanation Procedures

Among the various strategies, electrophilic thiocyanation is a predominant method. mdpi.comresearchgate.net This procedure typically involves the generation of an electrophilic thiocyanating agent, often represented as SCN+, which then reacts with the electron-rich aromatic ring of the phenylhydrazine system through an electrophilic aromatic substitution mechanism. mdpi.com

A highly effective and environmentally friendly method for the electrophilic thiocyanation of aromatic amines and hydrazines involves the in-situ generation of N-Thiocyanatosuccinimide (NTS). mdpi.comsemanticscholar.org This reactive intermediate is produced from commercially available and inexpensive reagents, N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN). mdpi.comresearchgate.net The reaction mechanism begins with the interaction of NBS and KSCN to form NTS, which then serves as the potent electrophilic thiocyanate source for the subsequent reaction with the aromatic substrate. mdpi.comsemanticscholar.org

This methodology has been successfully applied to the synthesis of 1-benzylidene-2-(4-thiocyanatophenyl)hydrazine, a derivative of the target compound, which was obtained in an impressive 95% yield. mdpi.comsemanticscholar.org This result underscores the efficiency of the in-situ NTS approach for the thiocyanation of the phenylhydrazine core. The reaction specifically targets the phenyl ring attached to the -NH group, which is activated towards electrophilic substitution due to the electron-donating nature of the nitrogen atom. semanticscholar.org

To establish the most efficient reaction conditions, optimization studies were conducted using aniline (B41778) as a model substrate. The stoichiometry of the reagents was systematically varied to maximize the yield of the thiocyanated product. Research determined that the optimal molar ratio for the reaction is a 1:2:1 ratio of aniline to potassium thiocyanate (KSCN) to N-bromosuccinimide (NBS). mdpi.com This specific stoichiometry ensures the efficient generation of the NTS electrophile and its subsequent reaction with the aniline substrate, leading to a high yield of 4-thiocyanatoaniline. mdpi.com

The choice of solvent is critical for reaction efficiency, environmental impact, and practicality. Various solvents were investigated, and ethanol (B145695) was identified as the most effective medium for this thiocyanation reaction. mdpi.comresearchgate.net Ethanol is considered a green and environmentally friendly solvent, which adds to the appeal of this synthetic protocol. mdpi.com The use of ethanol not only provided the best yields but also aligned with the principles of sustainable chemistry. mdpi.comresearchgate.net

The operational parameters of temperature and reaction time were also optimized to ensure a practical and efficient process. The studies revealed that the reaction proceeds effectively at room temperature (27 °C). mdpi.com This mild reaction condition avoids the need for heating or cooling, thus simplifying the experimental setup and reducing energy consumption. Furthermore, the reaction is typically rapid, with complete conversion achieved in a short timeframe, ranging from 20 minutes to one hour, depending on the specific substrate. mdpi.comsemanticscholar.org

| Aniline:KSCN:NBS Ratio | Solvent | Time | Temperature | Yield (%) |

|---|---|---|---|---|

| 1:1:1 | Methanol (B129727) | 1 h | 27 °C | 60 |

| 1:1.5:1 | Methanol | 1 h | 27 °C | 75 |

| 1:2:1 | Methanol | 1 h | 27 °C | 85 |

| 1:2:1 | Water | 1 h | 27 °C | Trace |

| 1:2:1 | Acetonitrile | 1 h | 27 °C | 50 |

| 1:2:1 | Dichloromethane (B109758) | 1 h | 27 °C | 40 |

| 1:2:1 | Ethanol | 1 h | 27 °C | 85 |

| 1:2:1 | Ethanol | 20 min | 27 °C | 98 |

Data derived from optimization studies on the thiocyanation of aniline. mdpi.com

A significant advantage of the in-situ NTS-mediated thiocyanation is its high degree of regioselectivity. mdpi.comresearchgate.net When applied to substituted aniline precursors, the position of the incoming thiocyanate group is highly predictable. mdpi.com

For aniline derivatives with substituents at the ortho- or meta- positions, the thiocyanation reaction occurs exclusively at the para- position relative to the amino group. mdpi.comsemanticscholar.org

Conversely, for precursors that are already substituted at the para- position, the thiocyanation is directed to the ortho- position. mdpi.com

This predictable regioselectivity was observed for substrates bearing both electron-donating and electron-withdrawing groups, highlighting the robustness of the method. mdpi.comsemanticscholar.org In the context of phenylhydrazine derivatives, such as 1-benzylidene-2-phenylhydrazine, the thiocyanation selectively occurs on the phenyl ring attached to the hydrazine (B178648) nitrogen, yielding the 4-thiocyanatophenyl product. mdpi.comsemanticscholar.org This selectivity is attributed to the activating effect of the -NH- group, which increases the nucleophilicity of its attached phenyl ring. semanticscholar.org

| Substituent on Precursor | Position of SCN Group |

|---|---|

| ortho- | para- |

| meta- | para- |

| para- | ortho- |

Summary of regioselectivity in the thiocyanation of substituted anilines. mdpi.com

Investigation of Regioselectivity in Thiocyanation of Substituted Precursors

Ortho- and Meta-Substituted Aromatic Compounds Leading to Para-Thiocyanation

In electrophilic aromatic substitution reactions, the position of an incoming electrophile is directed by the substituents already present on the benzene (B151609) ring. Substituents that activate the ring towards substitution, such as amino (-NH2), hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups, are known as ortho, para-directors. This is due to their ability to donate electron density to the ring, thereby stabilizing the carbocation intermediate (the arenium ion) formed during the substitution process, particularly when the attack occurs at the ortho and para positions.

When an aromatic compound bearing an activating group at the ortho or meta position undergoes thiocyanation, the major product is typically the para-substituted isomer. The directing effect of the activating group is dominant, and for steric reasons, substitution at the less hindered para position is often favored over the ortho position.

For instance, the thiocyanation of anilines and phenols, which are strongly activating substrates, demonstrates high regioselectivity for the para position. The lone pair of electrons on the nitrogen or oxygen atom enhances the nucleophilicity of the aromatic ring, especially at the carbon atoms para to the substituent, facilitating the attack by the electrophilic thiocyanating agent.

Table 1: Para-Thiocyanation of Representative Ortho- and Meta-Substituted Aromatic Compounds

| Starting Material | Directing Group | Position of Directing Group | Major Product |

|---|---|---|---|

| Aniline | -NH₂ | N/A | 4-Thiocyanatoaniline |

| 3-Methylaniline (m-Toluidine) | -NH₂, -CH₃ | meta | 4-Amino-2-methylphenyl thiocyanate |

Para-Substituted Compounds Leading to Ortho-Thiocyanation

When the para position of an aromatic ring is already occupied by a substituent, an activating group will direct subsequent electrophilic substitution to the ortho position. In the case of thiocyanation, a substrate like p-toluidine (B81030) (4-methylaniline) possesses two activating groups: the amino group and the methyl group, both of which direct incoming electrophiles to their respective ortho and para positions. Since the para position relative to the powerful amino directing group is blocked by the methyl group, thiocyanation is directed to the position ortho to the amino group (i.e., the 2-position).

However, the reaction can be complex. If the para-substituent is also an ortho, para-director, there can be competition, and mixtures of products may result. Steric hindrance from the existing substituents can also influence the feasibility and yield of ortho-thiocyanation, sometimes making it less favorable than reactions on less substituted rings. Some solution-based methods have reported the formation of ortho-thiocyanated phenols and anilines, though this may occur alongside para-substitution if that position is available nih.gov.

Alternative Thiocyanation Reagents and Conditions

A variety of reagents and conditions have been developed for the thiocyanation of aromatic compounds, often utilizing ammonium (B1175870) thiocyanate as an inexpensive and readily available source of the thiocyanate ion jchemlett.com. The key to these methods is the in-situ generation of an electrophilic thiocyanating species, typically through the use of an oxidizing agent.

Ammonium Thiocyanate with Various Oxidants (e.g., Trichloroisocyanuric Acid, Cerium(IV) Ammonium Nitrate, Iodine)

The combination of ammonium thiocyanate (NH₄SCN) with a suitable oxidant provides a versatile platform for electrophilic thiocyanation. The oxidant converts the thiocyanate anion (SCN⁻) into an electrophilic species, such as thiocyanogen (B1223195) ((SCN)₂) or a related intermediate, which then attacks the electron-rich aromatic ring.

Trichloroisocyanuric Acid (TCCA): A combination of TCCA, ammonium thiocyanate, and wet silica (B1680970) gel in dichloromethane has been shown to be an efficient system for the thiocyanation of various aromatic compounds. tandfonline.comresearchgate.net This method is mild, proceeds at room temperature, and offers good to excellent yields with high regioselectivity for mono-thiocyanated products. tandfonline.comresearchgate.net The workup is simplified as the cyanuric acid byproduct is insoluble and adsorbed by the silica gel tandfonline.com.

Cerium(IV) Ammonium Nitrate (CAN): CAN is a strong one-electron oxidizing agent that can be used to promote thiocyanation wikipedia.org. It is effective for various transformations involving the formation of carbon-sulfur bonds mdpi.com. However, its effectiveness can be substrate-dependent; for example, its use with ammonium thiocyanate in methanol for the thiocyanation of aniline was reported to give unsatisfactory yields researchgate.net.

Iodine (I₂): Molecular iodine serves as an effective mediator for the thiocyanation of electron-rich aromatic and heteroaromatic compounds with ammonium thiocyanate jchemlett.com. In a comparative study of different oxidants, molecular iodine was found to be highly effective, providing good to excellent yields of the desired thiocyanated products with excellent mono-selectivity jchemlett.com.

Table 2: Comparison of Oxidants Used with Ammonium Thiocyanate for Aromatic Thiocyanation

| Oxidant | Typical Substrates | Solvent | Key Features |

|---|---|---|---|

| Trichloroisocyanuric Acid (TCCA) | Anilines, Anisoles, Naphthalene | Dichloromethane (CH₂Cl₂) | Mild conditions, simple workup, good yields tandfonline.com. |

| Cerium(IV) Ammonium Nitrate (CAN) | General oxidant for C-S bond formation | Methanol (CH₃OH) | Yield can be unsatisfactory for some substrates like aniline researchgate.netmdpi.com. |

Sodium Perborate (B1237305) under Acidic Conditions

Sodium perborate (NaBO₃) is an inexpensive and environmentally benign oxidizing agent. While widely used as a bleaching agent in detergents, its application in organic synthesis includes the oxidation of various functional groups asianpubs.org. For the thiocyanation of aromatic amines, sodium perborate has been shown to facilitate the reaction in the presence of glacial acetic acid mdpi.com. In acidic aqueous solutions, sodium perborate generates hydrogen peroxide, which can participate in the oxidation of the thiocyanate anion to generate the necessary electrophile for the aromatic substitution reaction asianpubs.org. This method provides a greener alternative to those employing heavy metals or more hazardous reagents.

Synthesis of (4-Thiocyanatophenyl)hydrazine Derivatives and Analogues

The hydrazine moiety of this compound is a versatile functional group that can be readily derivatized to produce a wide range of analogues.

Condensation Reactions with Carbonyl Compounds to Form Hydrazone Analogues

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones nih.govnih.gov. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N).

The reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid to facilitate the dehydration step. This transformation provides a straightforward and high-yielding route to a diverse library of hydrazone analogues of this compound, which are valuable intermediates in the synthesis of various heterocyclic systems and have been explored for their biological activities nih.govorganic-chemistry.org.

General Reaction Scheme:

Table 3: Representative Carbonyl Compounds for Hydrazone Synthesis

| Carbonyl Compound | R¹ | R² | Product Type |

|---|---|---|---|

| Benzaldehyde | Phenyl | H | Aldohydrazone |

| Acetophenone | Phenyl | Methyl | Ketohydrazone |

| Cyclohexanone | -(CH₂)₅- | Ketohydrazone |

Synthesis of 1-Benzylidene-2-(4-thiocyanatophenyl)hydrazine

An efficient and environmentally conscious method has been developed for the synthesis of 1-benzylidene-2-(4-thiocyanatophenyl)hydrazine. This process involves the thiocyanation of 1-benzylidene-2-phenylhydrazine using N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in an ethanol medium at room temperature. mdpi.comresearchgate.net

The general procedure is as follows: A solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL) is treated with potassium thiocyanate (2.1 mmol) and stirred for five minutes at 27°C. mdpi.com To this mixture, 1-benzylidene-2-phenylhydrazine (1.0 mmol) is added, and the reaction continues to stir for an additional 20 minutes at the same temperature. mdpi.com This method is highly effective, affording the desired product, 1-benzylidene-2-(4-thiocyanatophenyl)hydrazine, in an impressive yield of 95%. mdpi.com

The reaction proceeds via an electrophilic substitution mechanism. mdpi.com The -NH group of the hydrazine moiety acts as an electron-donating group, which increases the electron density on the phenyl ring it is attached to, making it highly nucleophilic and directing the electrophilic thiocyanation to the para position. mdpi.com

Derivatization with Substituted Benzylidene Moieties Bearing Electron-Withdrawing Groups

The synthetic strategy used for the parent compound has been successfully extended to produce a variety of analogues. This involves using 1-(substituted benzylidene)-2-phenylhydrazine derivatives as starting materials. The presence of electron-withdrawing groups on the benzylidene portion of the molecule is well-tolerated, leading to good yields and high regioselectivity for the desired thiocyanated products. mdpi.com

The general synthetic protocol remains the same: the substituted 1-benzylidene-2-phenylhydrazine derivative is reacted with an in-situ generated electrophilic thiocyanate precursor formed from N-bromosuccinimide and potassium thiocyanate in ethanol at room temperature. mdpi.com Following the reaction, the product is isolated through concentration of the reaction mixture, dilution with water, and extraction with ethyl acetate (B1210297). Purification is typically achieved by column chromatography. mdpi.com

Analogues featuring bromo substituents on the benzylidene ring have been synthesized using the established electrophilic thiocyanation method. For instance, starting with precursors like 1-(4-bromobenzylidene)-2-phenylhydrazine, the corresponding (E)-1-(4-bromobenzylidene)-2-(4-thiocyanatophenyl)hydrazine is obtained in high yield (94%). mdpi.comresearchgate.net This demonstrates the compatibility of the reaction with halogen substituents.

Similarly, chloro-substituted derivatives are readily accessible through this synthetic route. The use of starting materials such as 1-(4-chlorobenzylidene)-2-phenylhydrazine (B2672826) allows for the efficient production of (E)-1-(4-chlorobenzylidene)-2-(4-thiocyanatophenyl)hydrazine, which has been isolated in a 93% yield. mdpi.comresearchgate.net

The methodology is also effective for creating fluoro-substituted analogues. Reacting 1-(4-fluorobenzylidene)-2-phenylhydrazine under the standard thiocyanation conditions yields (E)-1-(4-fluorobenzylidene)-2-(4-thiocyanatophenyl)hydrazine with a high yield of 92%. mdpi.comresearchgate.net

Strong electron-withdrawing groups, such as the nitro group, are also compatible with this synthetic protocol. The synthesis of (E)-1-(4-nitrobenzylidene)-2-(4-thiocyanatophenyl)hydrazine from its corresponding phenylhydrazine precursor proceeds efficiently, resulting in a 90% yield. mdpi.comresearchgate.net

The yields for various substituted analogues are summarized in the table below.

| Substituent on Benzylidene Ring | Product Name | Yield (%) |

|---|---|---|

| H (Unsubstituted) | (E)-1-benzylidene-2-(4-thiocyanatophenyl)hydrazine | 95 |

| 4-F | (E)-1-(4-fluorobenzylidene)-2-(4-thiocyanatophenyl)hydrazine | 92 |

| 4-Cl | (E)-1-(4-chlorobenzylidene)-2-(4-thiocyanatophenyl)hydrazine | 93 |

| 4-Br | (E)-1-(4-bromobenzylidene)-2-(4-thiocyanatophenyl)hydrazine | 94 |

| 4-NO2 | (E)-1-(4-nitrobenzylidene)-2-(4-thiocyanatophenyl)hydrazine | 90 |

| 2-Cl | (E)-1-(2-chlorobenzylidene)-2-(4-thiocyanatophenyl)hydrazine | 91 |

| 2-NO2 | (E)-1-(2-nitrobenzylidene)-2-(4-thiocyanatophenyl)hydrazine | 89 |

| 2,4-dichloro | (E)-1-(2,4-dichlorobenzylidene)-2-(4-thiocyanatophenyl)hydrazine | 94 |

Challenges with Electron-Donating Substituents

While the thiocyanation reaction works effectively for precursors with electron-withdrawing groups on the benzylidene moiety, significant challenges arise when electron-donating groups are present. Research has shown that when 1-(substituted benzylidene)-2-phenylhydrazine derivatives bearing electron-donating groups were subjected to the same reaction conditions, the desired thiocyanated products were not formed. mdpi.com This indicates a limitation in the substrate scope of this specific synthetic method, as the electronic properties of the substituent on the benzylidene ring play a crucial role in the reaction's success. mdpi.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-Benzylidene-2-(4-thiocyanatophenyl)hydrazine |

| (E)-1-(4-Bromobenzylidene)-2-(4-thiocyanatophenyl)hydrazine |

| (E)-1-(4-Chlorobenzylidene)-2-(4-thiocyanatophenyl)hydrazine |

| (E)-1-(4-Fluorobenzylidene)-2-(4-thiocyanatophenyl)hydrazine |

| (E)-1-(4-Nitrobenzylidene)-2-(4-thiocyanatophenyl)hydrazine |

| (E)-1-(2-Chlorobenzylidene)-2-(4-thiocyanatophenyl)hydrazine |

| (E)-1-(2-Nitrobenzylidene)-2-(4-thiocyanatophenyl)hydrazine |

| (E)-1-(2,4-Dichlorobenzylidene)-2-(4-thiocyanatophenyl)hydrazine |

| 1-Benzylidene-2-phenylhydrazine |

| 1-(4-Bromobenzylidene)-2-phenylhydrazine |

| 1-(4-Chlorobenzylidene)-2-phenylhydrazine |

| 1-(4-Fluorobenzylidene)-2-phenylhydrazine |

| N-Bromosuccinimide |

| Potassium thiocyanate |

Purification and Isolation Methodologies (e.g., Column Chromatography)

The purification and isolation of this compound and its analogues are critical steps in their synthesis to ensure the removal of unreacted starting materials, catalysts, and byproducts. Column chromatography is a principal technique employed for this purpose, offering effective separation based on the differential adsorption of compounds to a stationary phase.

Detailed research findings have demonstrated the efficacy of column chromatography for the purification of thiocyanate-containing hydrazine derivatives. In a notable study, the purification of a series of 1-(substituted benzylidene)-2-(4-thiocyanatophenyl)hydrazine analogues was successfully achieved using this method. The crude reaction mixture, after initial workup involving extraction with ethyl acetate, was concentrated under vacuum and then subjected to column chromatography. mdpi.comsemanticscholar.org

The specific conditions for the chromatographic separation were meticulously outlined. A silica gel with a mesh size of 60–120 was utilized as the stationary phase. The mobile phase, or eluent, consisted of a non-polar/polar solvent mixture of hexane (B92381) and ethyl acetate in a 10:1 ratio. mdpi.comsemanticscholar.org This solvent system allows for the effective separation of the desired product from impurities. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the purified compound. researchgate.net

The selection of the stationary and mobile phases is crucial for a successful separation. Silica gel, a polar adsorbent, is commonly used for compounds with moderate polarity like aryl hydrazines. The choice of a largely non-polar mobile phase, such as a hexane-ethyl acetate mixture, allows for the elution of the desired compound while retaining more polar impurities on the column. For different analogues, the polarity of the mobile phase can be adjusted by varying the ratio of the constituent solvents to achieve optimal separation.

The following interactive data table summarizes the column chromatography conditions used for the purification of a representative analogue, 1-benzylidene-2-(4-thiocyanatophenyl)hydrazine.

| Parameter | Details |

| Stationary Phase | Silica gel (60–120 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (10:1) |

| Product | 1-benzylidene-2-(4-thiocyanatophenyl)hydrazine |

| Reference | Kumar et al. |

While direct literature on the column chromatography of the parent this compound is less specific, the methodologies applied to its derivatives provide a strong basis for its purification. The general principles of normal-phase column chromatography would apply, where the compound is adsorbed onto a polar stationary phase and eluted with a mobile phase of appropriate polarity.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Thiocyanatophenyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the atomic arrangement within the (4-Thiocyanatophenyl)hydrazine molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display characteristic signals corresponding to the aromatic protons and the hydrazine (B178648) moiety. The para-substitution on the benzene (B151609) ring leads to a distinct and simplified pattern in the aromatic region.

The aromatic protons, due to the magnetic anisotropy of the benzene ring, typically resonate in the downfield region of the spectrum. The protons ortho to the hydrazine group (H-2, H-6) and the protons ortho to the thiocyanate (B1210189) group (H-3, H-5) are chemically equivalent due to symmetry. This results in an AA'BB' spin system, which often appears as two distinct doublets. The signals for the hydrazine group protons (-NH and -NH₂) are typically observed as broad singlets and their chemical shifts can be influenced by solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (H-3, H-5) | ~ 7.40 - 7.60 | Doublet | ~ 8.5 - 9.0 |

| Aromatic H (H-2, H-6) | ~ 6.80 - 7.00 | Doublet | ~ 8.5 - 9.0 |

| -NH₂ | Variable (Broad) | Singlet | N/A |

| -NH | Variable (Broad) | Singlet | N/A |

Note: Data are predicted based on analyses of structurally similar phenylhydrazine (B124118) derivatives. Solvent: DMSO-d₆.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecular symmetry, four signals are anticipated for the aromatic carbons, in addition to the signal for the thiocyanate carbon.

The carbon atom attached to the hydrazine group (C-1) and the carbon attached to the thiocyanate group (C-4) are quaternary and will show distinct chemical shifts. The pairs of equivalent aromatic methine carbons (C-2/C-6 and C-3/C-5) will each produce a single signal. The thiocyanate carbon (-SCN) has a characteristic chemical shift in the range of 100-120 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-NHNH₂) | ~ 150 |

| C-2 / C-6 | ~ 113 |

| C-3 / C-5 | ~ 134 |

| C-4 (C-SCN) | ~ 115 |

| -SCN | ~ 110 |

Note: Data are predicted based on standard substituent effects and data from analogous compounds. Solvent: DMSO-d₆.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the principal functional groups within this compound. The spectrum is characterized by distinct absorption bands corresponding to the N-H bonds of the hydrazine group and the C≡N triple bond of the thiocyanate group.

The thiocyanate group (-SCN) presents a strong and sharp absorption band for the C≡N stretch, which is a key diagnostic peak. acs.orgaip.org This band typically appears in a relatively clear region of the spectrum, making it easily identifiable. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH) of the hydrazine moiety are also prominent, usually appearing as medium to strong bands in the 3200-3400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also observed at their characteristic frequencies.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydrazine (N-H) | Stretch | 3200 - 3400 | Medium - Strong |

| Thiocyanate (C≡N) | Stretch | 2140 - 2175 | Strong, Sharp |

| Aromatic Ring (C=C) | Stretch | 1500 - 1600 | Medium |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight and confirm the elemental formula of this compound. Soft ionization techniques are preferred to minimize fragmentation and clearly observe the molecular ion.

Electrospray Ionization (ESI)

ESI is a soft ionization technique well-suited for analyzing polar molecules like hydrazine derivatives. nih.gov In positive ion mode, this compound is expected to be readily protonated, primarily at one of the nitrogen atoms of the hydrazine group, to generate the pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the confirmation of the molecular weight. Analysis of related compounds suggests that sodium adducts [M+Na]⁺ may also be observed. scitepress.org

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which is crucial for determining the elemental composition of the compound. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be unequivocally confirmed, distinguishing it from other potential compounds with the same nominal mass. This technique is a definitive method for structural verification. rsc.org

Table 4: Mass Spectrometry Data for this compound

| Parameter | Description | Value |

|---|---|---|

| Molecular Formula | C₇H₇N₃S | N/A |

| Monoisotopic Mass | Calculated exact mass | 165.0361 g/mol |

| ESI-MS Ion | Expected [M+H]⁺ ion | m/z 166.0439 |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available research, a definitive single-crystal X-ray diffraction analysis for the specific compound, this compound, has not been reported in publicly accessible literature. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates for this particular molecule, are not available.

However, crystallographic studies have been conducted on derivatives of phenylhydrazine that incorporate a thiocyanate moiety, offering insights into the potential solid-state conformation and intermolecular interactions that might be expected for this compound. An example is a derivative formed by the condensation of this compound with a substituted benzaldehyde, namely an (E)-1-benzylidene-2-(4-thiocyanatophenyl)hydrazine analogue. While the full crystallographic data for this specific derivative is not detailed in the primary literature, the Cambridge Crystallographic Data Centre (CCDC) has assigned a deposition number (CCDC-2251369) for a related compound, indicating that the crystal structure has been determined and is archived.

Generally, X-ray crystallography of phenylhydrazine derivatives reveals key structural features. The planarity of the phenyl ring and the geometry of the hydrazine group are of particular interest. The thiocyanate group, being linear or near-linear, can influence the crystal packing through dipole-dipole interactions and potential weak hydrogen bonding involving the nitrogen or sulfur atoms.

In the absence of experimental data for the parent compound, theoretical modeling and computational chemistry can serve as valuable tools to predict the solid-state structure. Such studies could provide optimized geometries, predict potential polymorphs, and analyze intermolecular interactions, which would complement future experimental crystallographic work.

For a comprehensive understanding of the solid-state structure of this compound, further research involving the successful growth of single crystals suitable for X-ray diffraction analysis is necessary.

Reactivity and Reaction Mechanisms of 4 Thiocyanatophenyl Hydrazine

Mechanistic Investigations of Thiocyanation Reactions

The introduction of a thiocyanate (B1210189) group onto an aromatic ring, such as that in phenylhydrazine (B124118), can proceed through several mechanistic pathways. The specific mechanism is often influenced by the nature of the thiocyanating agent, the presence of catalysts or oxidants, and the reaction conditions. The two predominant mechanisms that have been investigated are electrophilic attack by a positively charged sulfur species and a pathway involving the formation of a radical cation.

Electrophilic Attack by SCN+ Intermediate

One of the most common pathways for the thiocyanation of activated aromatic compounds is through an electrophilic aromatic substitution mechanism. In this process, a potent electrophile, the thiocyanium ion (SCN+), or a related species, is generated in situ. This electrophile then attacks the electron-rich phenyl ring of the hydrazine (B178648) derivative.

The generation of the electrophilic sulfur species can be achieved using a combination of a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN), and an oxidizing agent or a Lewis acid. For instance, the reaction of N-bromosuccinimide (NBS) with KSCN is proposed to form an intermediate that serves as an electrophilic thiocyanate precursor mdpi.com. The electron-donating hydrazine group strongly activates the para position of the phenyl ring, making it highly nucleophilic. This activated position then attacks the electrophilic sulfur of the thiocyanating agent, leading to the formation of a sigma complex (also known as an arenium ion). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final product, (4-Thiocyanatophenyl)hydrazine.

The regioselectivity of this reaction is a key aspect, with the thiocyanation of phenylhydrazine derivatives occurring exclusively on the phenyl ring attached to the -NH group, which is highly activated by the electron-donating nature of the hydrazine moiety mdpi.com.

Table 1: Optimization of Reaction Conditions for Thiocyanation of Aniline (B41778) (a model substrate) mdpi.com

| Entry | Solvent | Molar Ratio (Aniline:KSCN:NBS) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Methanol (B129727) | 1:2:1 | 27 | 20 | 85 |

| 2 | Ethanol (B145695) | 1:2:1 | 27 | 20 | 92 |

| 3 | Acetonitrile | 1:2:1 | 27 | 30 | 78 |

| 4 | Dichloromethane (B109758) | 1:2:1 | 27 | 45 | 65 |

| 5 | Water | 1:2:1 | 27 | 60 | 50 |

This table illustrates the optimization of reaction conditions for a similar substrate, highlighting the efficiency of the NBS/KSCN system in an ethanol solvent.

Radical Cation Formation and SCN- Anion Attack

An alternative mechanistic pathway involves the single-electron oxidation of the electron-rich aromatic substrate to form a radical cation. This mechanism is often proposed when strong oxidizing agents are employed in the reaction mixture. The generated radical cation is a highly reactive species that can then be attacked by the thiocyanate anion (SCN-).

In this pathway, an oxidizing agent, such as ammonium persulfate or ceric ammonium nitrate, abstracts an electron from the phenylhydrazine derivative, leading to the formation of a radical cation. This species is then susceptible to nucleophilic attack by the readily available thiocyanate anion. The resulting adduct can then undergo further oxidation and deprotonation to yield the final thiocyanated product. This mechanism can be particularly relevant in electrochemical thiocyanation or in reactions mediated by photoredox catalysts nih.gov.

The competition between the electrophilic attack and the radical cation pathway can be influenced by the specific reagents and conditions used. For instance, the use of a milder oxidizing agent in conjunction with a thiocyanate salt might favor the electrophilic pathway, while stronger oxidants are more likely to promote the formation of a radical cation.

Transformations of the Thiocyanate Moiety

The thiocyanate group in this compound is a versatile functional handle that can be converted into a range of other sulfur-containing moieties. These transformations significantly expand the synthetic utility of this compound, allowing for its use as an intermediate in the synthesis of more complex molecules.

Conversion to Thiols

The reduction of the thiocyanate group to a thiol (mercaptan) is a fundamental transformation. This conversion can be achieved using various reducing agents. A common method involves the use of reducing agents like sodium borohydride or lithium aluminum hydride. Another approach is the use of dissolving metal reductions, such as sodium in liquid ammonia prepchem.com.

A milder and non-reductive method for the conversion of organic thiocyanates to thiols involves the use of phosphorus pentasulfide (P2S5) in a solvent like refluxing toluene nih.gov. The proposed mechanism suggests an initial thionation of the thiocyanate to form a dithiocarbamate-like intermediate, which then undergoes hydrolysis to yield the corresponding thiol nih.gov. This method avoids the use of harsh reducing agents and can be a valuable alternative for substrates with sensitive functional groups.

Table 2: Conversion of Various Thiocyanates to Thiols using P2S5 nih.gov

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | Benzyl thiocyanate | Benzyl mercaptan | 1.5 | 85 |

| 2 | 4-Chlorobenzyl thiocyanate | 4-Chlorobenzyl mercaptan | 2.0 | 82 |

| 3 | 4-Methylbenzyl thiocyanate | 4-Methylbenzyl mercaptan | 1.5 | 88 |

| 4 | n-Butyl thiocyanate | n-Butanethiol | 2.5 | 75 |

This table demonstrates the general applicability of phosphorus pentasulfide for the conversion of various organic thiocyanates to their corresponding thiols.

Formation of Sulfonyl Chlorides

The thiol group, obtained from the reduction of the thiocyanate, can be further oxidized to a sulfonyl chloride. This transformation is typically carried out by oxidative chlorination. A variety of reagents can be employed for this purpose, including chlorine gas in the presence of water, or a combination of an oxidizing agent and a chloride source. For instance, a mixture of hydrogen peroxide and thionyl chloride has been reported as a highly reactive reagent for the direct oxidative conversion of thiols to sulfonyl chlorides organic-chemistry.org. Other methods include the use of N-chlorosuccinimide (NCS) in the presence of a chloride source. The resulting sulfonyl chloride is a valuable intermediate for the synthesis of sulfonamides and other sulfonyl derivatives.

Synthesis of Sulfides

The thiocyanate group can also serve as a precursor for the synthesis of sulfides (thioethers). This can be achieved through a nucleophilic substitution reaction where the thiocyanate group acts as a leaving group, although this is less common. A more prevalent approach involves the reaction of the aryl thiocyanate with a Grignard reagent or an organolithium compound.

Alternatively, the synthesis of unsymmetrical sulfides can be achieved by reacting the corresponding thiol (derived from the thiocyanate) with an alkyl halide under basic conditions. Another route involves the direct reaction of the aryl thiocyanate with certain nucleophiles. For instance, the reaction of 4-thiocyano-2-nitroaniline with sodium hydroxide leads to the formation of the corresponding sodium thiophenolate, which can then be reacted with an aryl or alkyl halide to produce the desired sulfide google.com. This indicates that the thiocyanate group can be transformed into a thiol or thiophenolate in situ, which then participates in the sulfide formation.

Table 3: Synthesis of 2-nitro-4-thiophenyl aniline from 4-thiocyano-2-nitroaniline google.com

| Step | Reactants | Conditions | Product | Yield (%) |

| 1 | 4-thiocyano-2-nitroaniline, NaOH | Stirring in reaction solvent | 4-amino-3-nitrothiophenol sodium salt | - |

| 2 | 4-amino-3-nitrothiophenol sodium salt, Bromobenzene | Alkaline condition, 75°C | 2-nitro-4-thiophenyl aniline | 93.64 |

This table provides an example of a two-step, one-pot synthesis of a sulfide starting from a thiocyanated aniline derivative, which is a close analog of this compound.

Reactivity of the Hydrazine Moiety

The hydrazine group (-NHNH₂) is a powerful nucleophile and is known for its characteristic reactions with carbonyl compounds and its susceptibility to oxidation.

Condensation Reactions

One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. youtube.comvedantu.com The reaction of this compound with a carbonyl compound proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to yield the corresponding (4-thiocyanatophenyl)hydrazone. stackexchange.comresearchgate.net

This reaction is typically acid-catalyzed, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The resulting hydrazones are often stable, crystalline solids. vedantu.comresearchgate.net

General Condensation Reaction R₂C=O + H₂NNH-Ar-SCN → R₂C=NNH-Ar-SCN + H₂O (where R can be H, alkyl, or aryl)

These hydrazone derivatives are valuable intermediates in further synthetic transformations, such as the Wolff-Kishner reduction. byjus.com

Oxidation Reactions

The hydrazine moiety is readily oxidized. The oxidation of phenylhydrazine and its derivatives is a complex process that can proceed through several intermediates, including phenylhydrazyl radicals, phenyldiazene, and benzenediazonium ions. nih.gov The final products are dependent on the oxidant used and the reaction conditions. rsc.org Common oxidants include metal cations (like Cu²⁺), lead tetra-acetate, and molecular oxygen, often in the presence of catalysts like hemoglobin. nih.govrsc.orgnih.gov The oxidation can be autocatalytic and may involve radical chain propagation with species like the superoxide radical. nih.gov

A synthetically important reaction involving the oxidation of the hydrazine group is the Wolff-Kishner reduction. wikipedia.orgalfa-chemistry.com In this reaction, a hydrazone (formed from the condensation of a ketone or aldehyde with hydrazine) is heated with a strong base, such as potassium hydroxide in a high-boiling solvent like ethylene glycol. The reaction involves the deprotonation of the hydrazone, followed by the elimination of dinitrogen gas (N₂) to form a carbanion. byjus.com This carbanion is then protonated by the solvent to yield the fully reduced alkane, effectively converting the initial carbonyl group to a methylene (B1212753) group. alfa-chemistry.compharmaguideline.com

Table 3: Intermediates in the Oxidation of Phenylhydrazines

| Intermediate Species | Role in Mechanism | Reference |

|---|---|---|

| Phenylhydrazyl radical | Radical intermediate in oxidation pathways. | nih.gov |

| Phenyldiazene | Reactive intermediate formed during oxidation. | nih.gov |

| Benzenediazonium ion | Can be formed at low temperatures with certain oxidants. | rsc.org |

Nucleophilic Reactivity

The nucleophilic character of this compound is primarily dictated by the hydrazine moiety (-NHNH₂), which contains two nitrogen atoms with lone pairs of electrons. This structural feature makes it a potent nucleophile capable of participating in a wide array of chemical reactions. The reactivity is a result of the "alpha effect," a phenomenon where a nucleophile with an adjacent atom bearing a lone pair of electrons (in this case, the adjacent nitrogen) exhibits enhanced reactivity compared to a similar nucleophile without this feature. researchgate.netnih.gov

The hydrazine group is a significantly strong nucleophile, and its derivatives are key intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. nih.govnih.govarkat-usa.org The nucleophilicity of hydrazines allows them to react readily with various electrophilic centers, including carbonyl carbons, alkyl halides, and activated aromatic systems.

Reactions with Carbonyl Compounds

One of the most characteristic reactions of this compound is its nucleophilic addition to the carbonyl group of aldehydes and ketones. This reaction proceeds via a two-step mechanism involving the initial nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. This is followed by the elimination of a water molecule (dehydration) to yield a stable (4-thiocyanatophenyl)hydrazone. nih.govlibretexts.org

The general mechanism is as follows:

Nucleophilic Attack: The lone pair on the terminal nitrogen of this compound attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen.

Dehydration: The resulting carbinolamine intermediate is protonated at the oxygen, which then departs as a water molecule, leading to the formation of the C=N double bond of the hydrazone.

This reaction is fundamental and serves as the basis for further synthetic transformations, such as the Wolff-Kishner reduction, which converts the carbonyl group into a methylene group. libretexts.orglibretexts.org

Table 1: Illustrative Reactions of this compound with Carbonyl Compounds

| Reactant 1 | Reactant 2 (Carbonyl) | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetone | Acetone (4-thiocyanatophenyl)hydrazone | Hydrazone Formation |

| This compound | Benzaldehyde | Benzaldehyde (4-thiocyanatophenyl)hydrazone | Hydrazone Formation |

| This compound | Cyclohexanone | Cyclohexanone (4-thiocyanatophenyl)hydrazone | Hydrazone Formation |

Role in Heterocyclic Synthesis

The bifunctional nucleophilic nature of the hydrazine group makes this compound a valuable precursor in the synthesis of various heterocyclic systems. By reacting with compounds containing two electrophilic sites, it can undergo cyclization reactions to form stable five- or six-membered rings.

A classic example is the Knorr pyrazole synthesis, where a hydrazine derivative reacts with a 1,3-dicarbonyl compound. In this reaction, one nitrogen of the hydrazine attacks one carbonyl group, and the other nitrogen attacks the second carbonyl group, leading to a cyclization-condensation sequence that forms a pyrazole ring.

Table 2: Synthesis of Heterocycles from this compound

| Electrophilic Reagent | Resulting Heterocycle | General Reaction Name |

|---|---|---|

| Acetylacetone (a 1,3-diketone) | 1-(4-Thiocyanatophenyl)-3,5-dimethylpyrazole | Knorr Pyrazole Synthesis |

| Ethyl Acetoacetate (a β-ketoester) | 1-(4-Thiocyanatophenyl)-3-methyl-5-pyrazolone | Pyrazole Synthesis |

| Malononitrile and an Aldehyde | Pyranopyrazole derivatives | Multicomponent Reaction nih.gov |

Nucleophilic Substitution Reactions

This compound can also act as a nucleophile in substitution reactions. It can displace leaving groups from alkyl halides in S_N2 reactions or from activated aryl halides in nucleophilic aromatic substitution (S_NAr) reactions. ccsenet.org For instance, the reaction with 1-chloro-2,4-dinitrobenzene would proceed with the hydrazine attacking the electron-deficient aromatic ring, displacing the chloride ion. ccsenet.org

Nucleophilicity of the Aromatic Ring

The hydrazine group is a strong electron-donating group, which activates the phenyl ring towards electrophilic aromatic substitution. mdpi.com The lone pairs on the nitrogen atom increase the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making the ring itself a nucleophile that can react with various electrophiles. However, since the para position is already substituted with the thiocyanate group, electrophilic attack would be directed to the positions ortho to the hydrazine substituent.

Theoretical and Computational Chemistry Studies of 4 Thiocyanatophenyl Hydrazine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For (4-Thiocyanatophenyl)hydrazine, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) or Configuration Interaction (CI) could be employed. These calculations would reveal key electronic characteristics, including:

Molecular Orbital (MO) Analysis: Identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energies and spatial distributions of these frontier orbitals provide insights into the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

Electron Density Distribution: Mapping the electron density would illustrate the distribution of electrons throughout the molecule, highlighting regions of high and low electron density. This is instrumental in understanding chemical bonding and identifying potential sites for electrophilic or nucleophilic attack.

Partial Atomic Charges: Calculation of partial atomic charges using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would quantify the charge distribution on each atom. This information is valuable for understanding intermolecular interactions and predicting the molecule's behavior in different chemical environments.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT calculations, employing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ), would be instrumental in:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This involves finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Calculation of Thermodynamic Properties: Once the optimized geometry is obtained, DFT can be used to calculate important thermodynamic parameters such as the total electronic energy, enthalpy, entropy, and Gibbs free energy of the molecule. These values are essential for predicting the spontaneity of reactions involving the compound.

A hypothetical data table for the optimized geometry of this compound, as would be generated from a DFT calculation, is presented below.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-S | Calculated Value |

| S-C≡N | Calculated Value |

| C≡N | Calculated Value |

| C-N (hydrazine) | Calculated Value |

| N-N (hydrazine) | Calculated Value |

| Bond Angles (°) ** | |

| C-S-C | Calculated Value |

| S-C-N | Calculated Value |

| C-N-N | Calculated Value |

| Dihedral Angles (°) ** | |

| C-C-N-N | Calculated Value |

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. For this compound, these studies could focus on:

Mapping Reaction Pathways: By calculating the potential energy surface, computational methods can map out the most likely pathways for various reactions, such as its synthesis, decomposition, or its interaction with other molecules.

Identifying Transition States: A key aspect of this analysis is the location and characterization of transition state structures, which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

Calculating Reaction Rates: Using transition state theory, the calculated activation energies can be used to estimate reaction rate constants, providing a quantitative measure of reaction kinetics.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data or for identifying the compound. For this compound, these predictions would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the positions of absorption bands in the IR spectrum. This is useful for identifying functional groups present in the molecule, such as the N-H stretches of the hydrazine (B178648) group and the C≡N stretch of the thiocyanate (B1210189) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the assignment of signals in experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the absorption wavelengths in the UV-Vis spectrum. This provides insights into the electronic structure and chromophores within the molecule.

A hypothetical table of predicted vibrational frequencies is shown below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch (asymmetric) | Calculated Value |

| N-H stretch (symmetric) | Calculated Value |

| C≡N stretch | Calculated Value |

| Aromatic C-H stretch | Calculated Value |

| C-S stretch | Calculated Value |

Note: The values in this table are placeholders and would require specific computational analysis.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Should this compound and its derivatives exhibit any biological activity, Quantitative Structure-Activity Relationship (QSAR) modeling would be a valuable tool. imist.ma This approach aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a QSAR study would involve:

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each derivative.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates these descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure its reliability.

Such models can be instrumental in predicting the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

Coordination Chemistry of 4 Thiocyanatophenyl Hydrazine

Ligand Binding Studies with Metal Centers

(4-Thiocyanatophenyl)hydrazine possesses multiple potential donor sites, making it a versatile ligand for coordination with a variety of metal ions. The primary sites for coordination are the sulfur and nitrogen atoms of the thiocyanate (B1210189) group and the two nitrogen atoms of the hydrazine (B178648) moiety.

The thiocyanate ion (SCN⁻) is a classic example of an ambidentate ligand, capable of coordinating to a metal center through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). The choice of coordination mode is influenced by several factors, including the nature of the metal ion (hard vs. soft acid-base principles), steric effects, and the solvent used.

N-coordination (Isothiocyanato): This mode is generally preferred by hard Lewis acids, such as first-row transition metals (e.g., Cr³⁺, Fe³⁺, Co²⁺, Ni²⁺), and results in a nearly linear M-N-C arrangement.

S-coordination (Thiocyanato): This mode is favored by soft Lewis acids, such as second and third-row transition metals (e.g., Ag⁺, Au⁺, Pt²⁺, Hg²⁺), and is characterized by a bent M-S-C linkage.

Bridging Coordination: The thiocyanate group can also act as a bridging ligand, linking two or more metal centers. Common bridging modes include the end-on μ₁‚₃-N,S bridge and the less common end-to-end μ₁‚₁-N,N or μ₁‚₃-S,S bridges. This bridging capability can lead to the formation of polynuclear complexes or coordination polymers. For instance, in silver(I) coordination polymers, the thiocyanate anion has been shown to exhibit both μ₁‚₁ and μ₁‚₃ bridging modes, leading to the formation of one-dimensional and two-dimensional polymeric structures mdpi.commdpi.com.

The infrared spectrum is a powerful tool for diagnosing the coordination mode of the thiocyanate group. The C-N stretching frequency (ν(CN)) is typically observed in the range of 2050-2100 cm⁻¹. An increase in this frequency is indicative of a bridging thiocyanate, while N-bonded thiocyanates generally show a higher ν(CN) than S-bonded ones.

The hydrazine moiety (-NH-NH₂) contains two nitrogen atoms, both of which have lone pairs of electrons and can act as donor sites. The coordination behavior of hydrazine and its derivatives can be categorized as follows:

Monodentate Coordination: The ligand can bind to a single metal center through the terminal -NH₂ group. This is the most common coordination mode, especially when steric hindrance is a factor.

Bidentate Bridging Coordination: The two nitrogen atoms can bridge two different metal centers, leading to the formation of dimeric or polymeric structures. This mode is facilitated by the flexibility of the N-N bond.

While chelation to a single metal center to form a three-membered ring is sterically strained and rare, it cannot be entirely ruled out under specific geometric constraints. The presence of the bulky 4-thiocyanatophenyl group may influence the accessibility of the hydrazine nitrogen atoms for coordination.

Synthesis and Characterization of Metal Complexes

Although no specific metal complexes of this compound are reported in the reviewed literature, their synthesis would likely follow established methods for forming complexes with similar hydrazine and thiocyanate-containing ligands. A general synthetic approach would involve the reaction of a metal salt with the ligand in a suitable solvent.

Hypothetical Synthesis: A typical synthesis might involve dissolving this compound in a solvent such as ethanol (B145695) or methanol (B129727) and adding a solution of a metal salt (e.g., cobalt(II) thiocyanate, zinc(II) chloride). The resulting mixture would be stirred, possibly with gentle heating, to promote complex formation. The isolation of the product would depend on its solubility and could involve crystallization by slow evaporation, cooling, or vapor diffusion of a counter-solvent.

Characterization Techniques: The characterization of any resulting complexes would be crucial to determine their structure and properties. Standard techniques would include:

Elemental Analysis: To determine the empirical formula of the complex and the ligand-to-metal ratio.

Infrared (IR) Spectroscopy: To identify the coordination modes of the thiocyanate and hydrazine groups by observing shifts in their characteristic vibrational frequencies.

UV-Visible Spectroscopy: To study the electronic transitions and provide information about the coordination geometry of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the ligand environment in solution.

Investigation of Coordination Modes and Geometries

The interplay between the different potential donor sites of this compound could lead to a variety of coordination modes and resulting geometries. The specific outcome would depend on the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Potential Coordination Scenarios:

Scenario 1: Monodentate Coordination via Hydrazine: The ligand could coordinate to a metal center solely through the terminal nitrogen of the hydrazine group. In this case, the thiocyanate group would remain uncoordinated. The resulting complex would likely be a simple mononuclear species.

Scenario 2: Monodentate Coordination via Thiocyanate: The ligand could act as a monodentate ligand through either the nitrogen or sulfur atom of the thiocyanate group. The choice of donor atom would depend on the hard/soft nature of the metal ion.

Scenario 3: Bridging Coordination: this compound could act as a bridging ligand, connecting two metal centers. This could occur through the hydrazine moiety (N-N bridge) or, more likely, through the thiocyanate group (μ-N,S bridge). This bridging behavior could lead to the formation of one-, two-, or three-dimensional coordination polymers. The extensive research on metal thiocyanate complexes with other organic ligands demonstrates the prevalence of such polymeric structures researchgate.netrsc.orgmdpi.com.

The resulting coordination geometries around the metal centers would be dictated by the coordination number and the nature of the metal ion. Common geometries such as tetrahedral, square planar, and octahedral would be expected. For example, studies on Zn(II) and Co(II) thiocyanate complexes with pyridine-based ligands have shown the formation of tetrahedral complexes rsc.org.

Applications of 4 Thiocyanatophenyl Hydrazine and Its Derivatives in Materials Science and Organic Synthesis

Precursors for Advanced Organic Materials

The dual functionality of (4-Thiocyanatophenyl)hydrazine allows it to serve as a foundational building block for a variety of advanced organic materials. The thiocyanate (B1210189) group can act as a ligand for metal coordination or participate in polymerization, while the hydrazine (B178648) moiety can be used to form conductive polymers or as a reducing agent in the synthesis of materials like perovskites.

Derivatives of this compound are explored for their potential in creating materials with intriguing properties such as electrical conductivity, photoluminescence, and catalytic activity. mdpi.com The thiocyanate group, in particular, is known for its ability to bridge metal centers, leading to the formation of coordination polymers with fascinating structural motifs. mdpi.com For instance, silver(I) complexes using thiocyanate as a bridging ligand have been synthesized, demonstrating the potential for creating stable, polymeric networks. mdpi.com

Furthermore, phenylhydrazine (B124118) derivatives have been investigated as reductants in the fabrication of tin-lead perovskite solar cells, a critical application in advanced energy materials. rsc.org The hydrazine component can help control the oxidation state of metal ions within the perovskite precursor solution, which is crucial for achieving high power conversion efficiency and stability. rsc.org Thiocyanates are also components in the preparation of solid polymer electrolytes used in supercapacitors and batteries, where they contribute to ionic conductivity. researchgate.netbohrium.com

| Material Class | Role of this compound Moiety | Potential Application | Reference |

|---|---|---|---|

| Coordination Polymers | The thiocyanate group acts as a bridging ligand to connect metal centers (e.g., Ag(I)). | Catalysis, Sorption, Photoluminescence | mdpi.com |

| Conductive Polymers | The hydrazine/aniline (B41778) moiety can be electropolymerized. The thiocyanate group can be incorporated into polymer backbones or electrolytes. | Sensors, Energy Storage, Electronics | researchgate.net |

| Perovskite Solar Cells | The phenylhydrazine derivative acts as a reductant and passivator to control Sn4+ defects. | Renewable Energy, Photovoltaics | rsc.org |

| Solid Polymer Electrolytes | Ammonium (B1175870) thiocyanate is used as a dopant salt to enhance ionic conductivity in polymer blends. | Batteries, Supercapacitors | bohrium.com |

Intermediates in Multi-Step Organic Syntheses

Organic thiocyanates are recognized as important and versatile intermediates for accessing a wide array of valuable sulfur-containing compounds. researchgate.netnih.gov The thiocyanate group can be transformed into functionalities such as mercaptans, thioethers, isothiocyanates, and disulfides, making it a key building block in synthetic chemistry. researchgate.net

Simultaneously, the hydrazine functional group is a powerful tool in organic synthesis, widely used as a precursor for various nitrogen-containing compounds. organic-chemistry.orgmaterialsciencejournal.org It is famously employed in the Wolff-Kishner reduction to convert carbonyls into methylene (B1212753) groups. Hydrazine derivatives also react with carbonyl compounds to form hydrazones, which are stable intermediates that can be further modified or used to construct heterocyclic rings like pyrazoles. orgsyn.org

The presence of both groups in this compound allows for sequential or selective reactions, enabling the construction of complex molecular architectures. For example, the hydrazine group could first be reacted to form a hydrazone, followed by the transformation of the thiocyanate group into a thioether, all within the same molecule. This bifunctionality makes it a valuable intermediate for creating novel heterocyclic compounds and other complex organic structures.

| Initial Functional Group | Reaction Type | Resulting Functional Group/Product | Significance | Reference |

|---|---|---|---|---|

| Hydrazine (-NHNH2) | Condensation with Aldehyde/Ketone | Hydrazone (-N-N=CR2) | Intermediate for heterocycle synthesis (e.g., pyrazoles). | orgsyn.org |

| Hydrazine (-NHNH2) | Wolff-Kishner Reduction | Alkane (from a carbonyl precursor) | Deoxygenation of carbonyl compounds. | organic-chemistry.org |

| Thiocyanate (-SCN) | Rearrangement | Isothiocyanate (-NCS) | Access to a different class of reactive intermediates. | researchgate.net |

| Thiocyanate (-SCN) | Nucleophilic Substitution/Reduction | Thiol (-SH), Thioether (-SR), Disulfide (-S-S-) | Synthesis of diverse organosulfur compounds. | researchgate.netchemrevlett.com |

Exploration of Green Chemistry Principles in Synthesis

Recent advancements in synthetic organic chemistry have emphasized the development of sustainable and environmentally friendly methods. The synthesis and application of thiocyanate-containing compounds have benefited from these principles. nih.gov Green chemistry approaches for forming the C–SCN bond, such as photoredox and electrochemical catalysis, have emerged as powerful alternatives to traditional methods that often rely on stoichiometric oxidants or transition metals. nih.gov These modern techniques utilize visible light or electrical energy, which are renewable and clean energy sources, aligning with the core tenets of green chemistry. nih.gov

Similarly, the use of hydrazine in synthesis is evolving to incorporate greener practices. Hydrazine hydrate (B1144303) is considered an ecologically and economically beneficial alternative to catalytic hydrogenation for the reduction of nitro groups, particularly for smaller-scale chemical manufacturing where reactions can be run in multi-use batches under normal pressure. scirp.org Furthermore, flavin-derived catalysts have been developed to facilitate the quantitative hydrogenation of olefins using hydrazine, in an environmentally benign process that produces only water and nitrogen gas as byproducts. organic-chemistry.org The development of cyanide-free methods for synthesizing thiocyanates further underscores the shift toward safer and more sustainable chemical processes. chemistryviews.org

Future Research Directions and Prospects

The unique structure of this compound presents several promising avenues for future research. The primary opportunity lies in leveraging its bifunctional nature to design novel monomers for advanced polymers. By reacting the hydrazine and thiocyanate groups in a controlled, sequential manner, new classes of coordination polymers or conductive polymers with tailored electronic and physical properties could be developed.

Future work could focus on:

Multicomponent Reactions: Employing this compound as a key building block in one-pot, multicomponent reactions to efficiently synthesize complex heterocyclic libraries. The dual reactivity could lead to novel molecular scaffolds of interest in medicinal chemistry and materials science.

Advanced Functional Materials: Systematically exploring the use of this compound and its derivatives as precursors for functional materials. This includes synthesizing novel redox-active polymers, photosensitive materials, and metal-organic frameworks (MOFs) where the thiocyanate and hydrazine moieties contribute to the material's structure and function.

Green Synthetic Routes: Continuing the development of green and efficient synthetic methods for both the production of this compound and its subsequent use in chemical transformations. This includes exploring flow chemistry, enzymatic catalysis, and the use of eco-friendly solvents to minimize environmental impact. researchgate.net

Surface Modification: Investigating the ability of the molecule to anchor to material surfaces. The hydrazine or thiocyanate group could act as a binding site to modify electrodes, nanoparticles, or other substrates, imparting new chemical or electronic properties to the surface.

Q & A

Q. What are the standard synthetic routes for (4-Thiocyanatophenyl)hydrazine?

The synthesis involves electrophilic thiocyanation of hydrazine derivatives. A validated method uses N-bromosuccinimide (NBS) and KSCN in ethanol:

- Procedure : 1.0 mmol NBS and 2.1 mmol KSCN are stirred in ethanol (10 mL) for 5 min. 1.0 mmol of the hydrazine precursor is added, and the mixture is stirred at 27°C for 20 min. The product is purified via silica gel chromatography (hexane:ethyl acetate, 10:1) .

- Yield : Up to 95% for derivatives like 1-benzylidene-2-(4-thiocyanatophenyl)hydrazine.

Q. How is the structure of this compound confirmed experimentally?

Characterization employs:

- IR Spectroscopy : Peaks at ~2155 cm⁻¹ (SCN stretch) and ~3479 cm⁻¹ (N-H stretch) .

- NMR : NMR (CDCl₃) shows aromatic protons at δ 7.11–7.80 ppm and NH signals at δ 7.80–8.11 ppm. NMR confirms thiocyanate integration at δ 111.6–146.6 ppm .

- HRMS : Exact mass calculated for C₁₄H₁₁N₃S [M+H]⁺: 254.0674 (observed: 254.0794) .

Q. What safety precautions are necessary when handling this compound?

- Toxicity : Hydrazine derivatives are potentially toxic; use fume hoods and PPE (gloves, goggles).

- Stability : Store in inert atmospheres to prevent degradation. Avoid exposure to oxidizers, which may trigger hazardous reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

- Catalyst Design : Computational studies suggest bicyclic hydrazine catalysts (e.g., [2.2.2]-bicyclic) lower activation barriers by 15–20 kJ/mol compared to [2.2.1] systems, enhancing cycloreversion efficiency .

- Temperature Control : Reactions at 27°C minimize side products; higher temperatures (>40°C) risk decomposition .

Q. What mechanistic insights exist for the electrophilic thiocyanation reaction?

- Mechanism : NBS generates Br⁺, which reacts with KSCN to form SCN⁺. Electrophilic attack on the hydrazine’s aromatic ring occurs at the para position, followed by Br⁻ elimination. The reaction proceeds via a thiiranium ion intermediate, stabilized by resonance .

- Kinetics : Second-order kinetics observed, with rate constants dependent on substituent electronic effects (e.g., electron-donating groups accelerate reaction by 1.5×) .

Q. How do structural modifications affect biological activity?

- Anticancer Activity : Derivatives with trifluoromethylthio groups (e.g., 1-(2-Iodo-6-(trifluoromethylthio)phenyl)hydrazine) induce apoptosis via caspase-3 activation (IC₅₀: 12–18 μM in HeLa cells) .